Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
CAS No.: 2490432-73-8
Cat. No.: VC6634962
Molecular Formula: C12H18N2O4
Molecular Weight: 254.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490432-73-8 |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.286 |
| IUPAC Name | tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3 |
| Standard InChI Key | ZWCGBGKMZDUHIG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO |
Introduction
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate is a complex organic compound featuring a unique combination of azetidine and oxazole rings. Its molecular formula is C12H18N2O4, and it has a molecular weight of approximately 254.28 g/mol . This compound is of interest in synthetic organic chemistry due to its potential for modification and derivatization, which can lead to various applications in pharmaceuticals and other fields.
Synthesis and Preparation
The synthesis of Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful optimization to achieve high yields and purity, considering factors such as temperature, solvent choice, and reaction time.
Comparative Analysis with Similar Compounds
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate can be compared with other compounds featuring similar structural elements:
| Compound | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl 3-aminoazetidine | Contains an amino group instead of hydroxymethyl; potential for different biological activity. | |
| Tert-butyl 3-cyanomethyleneazetidine | Features a cyanomethylene group; used in organic synthesis. | |
| Tert-butyl 3-hydroxymethylazetidine | Lacks the oxazole moiety; simpler structure but similar reactivity patterns. |
Future Research Directions
Future studies should focus on the interaction of Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate with biological systems to understand its therapeutic potential and safety profile. This includes in vitro and in vivo experiments to assess its efficacy and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume